molecular formula C16H24N2O3S B5537280 1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide

1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide

Cat. No. B5537280
M. Wt: 324.4 g/mol
InChI Key: WRSAVORDQAWMAE-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-N-phenyl-4-piperidinecarboxamide is a compound of significant interest in various fields of chemistry and pharmacology. The molecule is related to a broader class of piperidine derivatives, which are known for their diverse range of biological activities.

Synthesis Analysis

1-(Butylsulfonyl)-N-phenyl-4-piperidinecarboxamide is typically synthesized from piperidine precursors. For instance, Khalid et al. (2014) describe the synthesis of related piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate, leading to various substituted compounds (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide, is characterized by a piperidine ring which is a six-membered ring containing one nitrogen atom. The substituents on this ring, such as the butylsulfonyl and phenyl groups, significantly affect the compound's chemical and biological properties. Berredjem et al. (2010) determined the structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, by X-ray crystallography, highlighting the importance of molecular conformation in understanding these molecules (Berredjem, Bouasla, Aouf, & Barbey, 2010).

Chemical Reactions and Properties

Piperidine derivatives can undergo various chemical reactions, including substitution, addition, and cyclization. The presence of functional groups like the sulfonyl group can make these compounds suitable for reactions involving nucleophiles or electrophiles. For example, the work by Back and Nakajima (2000) on the cyclization of acetylenic sulfones with chloroamines demonstrates the versatility of piperidine derivatives in chemical synthesis (Back & Nakajima, 2000).

Scientific Research Applications

Sulfinamide in Synthesis of N-heterocycles

Sulfinamides, particularly tert-butanesulfinamide, are critical for asymmetric N-heterocycle synthesis, such as piperidines and pyrrolidines, which are key structures in many natural products and therapeutic agents. This methodology allows for the creation of diverse and structurally complex compounds with potential medicinal applications (Philip et al., 2020).

Sulfonamide Derivatives in Drug Development

Sulfonamide compounds, including sulfonylureas, play a significant role in developing drugs for various diseases. They are foundational in synthesizing bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have extended their applications to antiviral, anticancer, and Alzheimer’s disease treatments, highlighting their versatility and importance in drug discovery (Gulcin & Taslimi, 2018).

Polyfluoroalkyl Chemicals Degradation

Environmental applications include the microbial degradation of polyfluoroalkyl chemicals, where compounds like 1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide might share similar pathways in environmental detoxification processes. This research is crucial for understanding how persistent organic pollutants are broken down in nature, potentially leading to cleaner and safer environments (Liu & Avendaño, 2013).

Nanofiltration Membrane Development

Recent advancements in nanofiltration technologies, particularly those involving crumpled polyamide films, demonstrate potential applications for similar compounds in water treatment and purification. These membranes offer improved water permeance and selectivity, crucial for environmental applications and addressing global water scarcity challenges (Shao et al., 2022).

properties

IUPAC Name

1-butylsulfonyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-2-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSAVORDQAWMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butylsulfonyl-N-phenylpiperidine-4-carboxamide

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